1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione
Description
1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione is a piperazine-2,3-dione derivative featuring a 2-methoxyphenyl group at the 1-position and a 2-methylprop-2-en-1-yl (isobutenyl) group at the 4-position. The piperazine-2,3-dione core introduces a rigid, planar structure with two ketone oxygen atoms, which may enhance hydrogen-bonding interactions in biological systems.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-(2-methylprop-2-enyl)piperazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-11(2)10-16-8-9-17(15(19)14(16)18)12-6-4-5-7-13(12)20-3/h4-7H,1,8-10H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNYAQLPCBGLAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(C(=O)C1=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenylamine and 2-methylprop-2-en-1-ol.
Formation of Piperazine Ring: The initial step involves the formation of the piperazine ring through a cyclization reaction. This can be achieved by reacting 2-methoxyphenylamine with an appropriate dihaloalkane under basic conditions.
Substitution Reactions: The piperazine ring is then functionalized by introducing the 2-methylprop-2-en-1-yl group through a substitution reaction, often using an alkylating agent.
Oxidation to Dione: The final step involves the oxidation of the piperazine ring to introduce the dione functionality. This can be accomplished using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dione moiety to diols or other reduced forms.
Substitution: The methoxyphenyl and methylprop-2-en-1-yl groups can be substituted with other functional groups using appropriate reagents.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)piperazine-2,3-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of Piperazine-2,3-diones
describes bis-cyclic diketopiperazines (DKPs) designed as metalloprotease inhibitors. Key examples include:
| Compound ID | Substituents | Key Features |
|---|---|---|
| 2 | Adamantan-1-ylmethyl | High lipophilicity, bulky adamantane group enhances steric hindrance |
| 3 | Cyclohexylmethyl | Moderate lipophilicity, flexible cyclohexyl group |
| 4 | Cyclobutylmethyl | Compact cyclobutyl group, reduced steric bulk |
Comparison with Target Compound :
- The 2-methoxyphenyl group introduces electron-donating properties, contrasting with the electron-withdrawing effects of adamantane or sulfonyl groups in other DKPs (e.g., –19).
Piperazine Derivatives with Aryl Substituents
, and 16 highlight arylpiperazines with antibacterial and receptor-binding properties:
Key Differences :
- The target compound’s dione ring replaces the single-bonded piperazine in these analogs, introducing conformational rigidity and additional hydrogen-bonding sites. This may alter receptor selectivity compared to flexible piperazines .
Piperazine Derivatives with Sulfonyl/Sulfinyl Groups
–19 describes sulfonylated and sulfinylated piperazines:
Comparison :
- The dione oxygen atoms in the target compound are less electron-withdrawing than sulfonyl/sulfinyl groups, which may reduce metabolic stability but improve solubility .
- The isobutenyl group’s hydrophobicity contrasts with the polar sulfonyl/sulfinyl moieties, suggesting divergent pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
